3-(3-Cyano-4-fluorophenyl)-1-propene
Overview
Description
The compound “2-(3-Cyano-4-fluorophenyl)acetic acid” is a related compound with a molecular weight of 179.15 . Another related compound is “3-Cyano-4-fluorophenylboronic acid pinacol ester” with a molecular weight of 95 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, flash point, and more. For example, “3-Cyano-4-fluorophenylboronic acid pinacol ester” has a density of 1.7±0.1 g/cm^3 .Scientific Research Applications
- Field : Biochemistry
- Summary : The compound has been used in the synthesis of α-aminophosphonates derived from anthraquinone and benzanthrone, which have notable fluorescence properties. These properties make them useful in confocal laser scanning microscopy (CLSM) .
- Methods : The compounds were synthesized and their fluorescence properties were characterized. Spectroscopic analysis, including 1H-, 13C-, and 31P-NMR, FTIR, and mass spectrometry, was used to confirm the chemical structures .
- Results : The synthesized compounds exhibited notable solvatochromic behavior, emitting fluorescence from green to red across various solvents. They were introduced for CLSM imaging of the parasitic flatworm Opisthorchis felineus, demonstrating their potential in visualizing biological specimens .
- Field : Organic Chemistry
- Summary : The compound is structurally similar to 3,4-Dichloro-5-[(3-cyano-4-fluorophenyl)sulfamoyl]benzoic acid, which is a known organic compound with its own set of properties and potential applications .
- Methods : The exact methods of application or experimental procedures for this compound are not specified in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
Application in Confocal Laser Scanning Microscopy (CLSM)
Application in Organic Synthesis
- Field : Medicinal Chemistry
- Summary : A structurally similar compound, a tetracyclic spirooxindole, has been discovered to be a potent blocker of hNa V 1.7, a voltage-gated sodium channel subtype involved in pain conditions .
- Methods : The structure-activity relationship of a new series of tetracyclic spirooxindoles was studied, leading to the discovery of compound 25a .
- Results : Compound 25a showed improved ADME properties and in vivo efficacy in the CFA-induced inflammatory pain model .
- Field : Organic Chemistry
- Summary : The compound “3,4-Dichloro-5-[(3-cyano-4-fluorophenyl)sulfamoyl]benzoic acid” is structurally similar to “3-(3-Cyano-4-fluorophenyl)-1-propene” and has its own set of properties and potential applications .
- Methods : The exact methods of application or experimental procedures for this compound are not specified in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
Application in Pain Management
Application in Organic Synthesis
- Field : Medicinal Chemistry
- Summary : A structurally similar compound, a tetracyclic spirooxindole, has been discovered to be a potent blocker of hNa V 1.7, a voltage-gated sodium channel subtype involved in pain conditions .
- Methods : The structure-activity relationship of a new series of tetracyclic spirooxindoles was studied, leading to the discovery of compound 25a .
- Results : Compound 25a showed improved ADME properties and in vivo efficacy in the CFA-induced inflammatory pain model .
- Field : Organic Chemistry
- Summary : The compound “3,4-Dichloro-5-[(3-cyano-4-fluorophenyl)sulfamoyl]benzoic acid” is structurally similar to “3-(3-Cyano-4-fluorophenyl)-1-propene” and has its own set of properties and potential applications .
- Methods : The exact methods of application or experimental procedures for this compound are not specified in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
Application in Pain Management
Application in Organic Synthesis
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-prop-2-enylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-2-3-8-4-5-10(11)9(6-8)7-12/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYCBLWDRUBFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641135 | |
Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyano-4-fluorophenyl)-1-propene | |
CAS RN |
943247-49-2 | |
Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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